Distinct Hepatic Hydroxylation Site Confers Metabolic Differentiation from Chlorpromazine
Methiomeprazine (methotrimeprazine/levomepromazine) undergoes hydroxylation at the 3-position of the phenothiazine nucleus in humans, a metabolic pathway distinct from chlorpromazine which is hydroxylated mainly at the 7-position [1]. This regioselective difference was established via 1H NMR spectroscopy at 200 MHz following purification of monohydroxylated metabolites by preparative reversed-phase HPLC [1].
| Evidence Dimension | Site of phenothiazine nucleus hydroxylation in humans |
|---|---|
| Target Compound Data | Hydroxylation at 3-position on phenothiazine nucleus |
| Comparator Or Baseline | Chlorpromazine: Hydroxylation mainly at 7-position |
| Quantified Difference | Regioselective metabolic divergence (3-OH vs. 7-OH) |
| Conditions | Human psychiatric patient plasma and urine samples; metabolites isolated by preparative reversed-phase HPLC and characterized by 1H NMR spectroscopy at 200 MHz |
Why This Matters
Different hydroxylation sites produce distinct metabolite pharmacology profiles, impacting therapeutic equivalence assessments and drug interaction predictions when selecting among phenothiazine alternatives.
- [1] Dahl SG, Kauffmann E, Mompon B, Purcell T. Nuclear magnetic resonance analysis of methotrimeprazine (levomepromazine) hydroxylation in humans. J Pharm Sci. 1987;76(7):541-544. PMID: 3668814. View Source
